Cas no 1260869-05-3 (6-Fluorobenzo[c]isoxazol-3(1H)-one)
![6-Fluorobenzo[c]isoxazol-3(1H)-one structure](https://ja.kuujia.com/scimg/cas/1260869-05-3x500.png)
6-Fluorobenzo[c]isoxazol-3(1H)-one 化学的及び物理的性質
名前と識別子
-
- AKOS006311081
- 1260869-05-3
- 6-Fluorobenzo[c]isoxazol-3(1H)-one
- 2,1-Benzisoxazol-3(1H)-one, 6-fluoro-
-
- インチ: 1S/C7H4FNO2/c8-4-1-2-5-6(3-4)9-11-7(5)10/h1-3,9H
- InChIKey: ILSSHOGGRMEVOA-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2C(=O)ONC=2C=1
計算された属性
- せいみつぶんしりょう: 153.02260653g/mol
- どういたいしつりょう: 153.02260653g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- 密度みつど: 1.440±0.06 g/cm3(Predicted)
- ふってん: 231.0±42.0 °C(Predicted)
- 酸性度係数(pKa): -3.25±0.20(Predicted)
6-Fluorobenzo[c]isoxazol-3(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846676-1g |
6-Fluorobenzo[c]isoxazol-3(1h)-one |
1260869-05-3 | 98% | 1g |
¥6720.00 | 2024-08-09 |
6-Fluorobenzo[c]isoxazol-3(1H)-one 関連文献
-
1. Book reviews
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
6-Fluorobenzo[c]isoxazol-3(1H)-oneに関する追加情報
Introduction to 6-Fluorobenzo[c]isoxazol-3(1H)-one (CAS No. 1260869-05-3)
6-Fluorobenzo[c]isoxazol-3(1H)-one, identified by the Chemical Abstracts Service Number (CAS No.) 1260869-05-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzisoxazole class, characterized by a fused benzene ring and an isoxazole moiety, with a fluorine substituent at the 6-position of the benzene ring. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.
The isoxazole core is a key pharmacophore in many bioactive molecules, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a fluorine atom at the 6-position of the benzene ring in 6-Fluorobenzo[c]isoxazol-3(1H)-one enhances its electronic properties and influences its interactions with biological targets. This modification can lead to improved metabolic stability, better pharmacokinetic profiles, and enhanced binding affinity to therapeutic targets.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Among these, benzisoxazole derivatives have shown considerable promise due to their structural diversity and biological activity. The fluorinated benzisoxazole scaffold has been particularly studied for its potential in modulating various biological pathways. For instance, studies have demonstrated that fluorinated benzisoxazole derivatives can exhibit potent inhibitory effects on enzymes involved in cancer progression and inflammation.
One of the most compelling aspects of 6-Fluorobenzo[c]isoxazol-3(1H)-one is its versatility in serving as a building block for more complex drug molecules. Researchers have leveraged this compound to synthesize novel analogs with tailored biological activities. These derivatives have been investigated for their potential use in treating a variety of diseases, including neurodegenerative disorders and autoimmune conditions. The fluorine substituent, in particular, plays a crucial role in fine-tuning the pharmacological properties of these derivatives.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 6-Fluorobenzo[c]isoxazol-3(1H)-one and its derivatives with target proteins more accurately. These studies have provided valuable insights into how structural modifications can enhance binding affinity and selectivity. For example, computational studies have suggested that introducing additional substituents at specific positions on the benzene ring can further optimize the interaction with biological targets.
The synthesis of 6-Fluorobenzo[c]isoxazol-3(1H)-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the fluorine atom. Advances in synthetic methodologies have made it possible to produce this compound more efficiently, which is crucial for large-scale pharmaceutical applications.
In addition to its potential as an active pharmaceutical ingredient (API), 6-Fluorobenzo[c]isoxazol-3(1H)-one has also been explored as an intermediate in the synthesis of other bioactive compounds. Its unique structural features make it a valuable tool for medicinal chemists seeking to develop new drugs with improved efficacy and reduced side effects.
The biological activity of 6-Fluorobenzo[c]isoxazol-3(1H)-one has been extensively studied in vitro and in vivo. Preclinical studies have shown that this compound exhibits promising anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Furthermore, it has demonstrated potential anticancer effects by targeting enzymes involved in cell proliferation and survival pathways. These findings have laid the groundwork for further investigation into its therapeutic applications.
One area of particular interest is the use of 6-Fluorobenzo[c]isoxazol-3(1H)-one as a lead compound for developing kinase inhibitors. Kinases are enzymes that play critical roles in many cellular processes, including signal transduction and cell division. Inhibiting aberrant kinase activity has become a major focus in cancer therapy, and compounds like 6-Fluorobenzo[c]isoxazol-3(1H)-one offer a promising starting point for designing novel kinase inhibitors.
The impact of fluorine substitution on the pharmacokinetic properties of 6-Fluorobenzo[c]isoxazol-3(1H)-one cannot be overstated. Fluorine atoms are known to enhance metabolic stability by preventing rapid degradation by enzymatic processes. This property is particularly valuable in drug development, as it can lead to longer half-lives and improved bioavailability of pharmaceutical agents.
Another significant advantage of using fluoro-substituted benzisoxazoles is their ability to cross the blood-brain barrier (BBB). This property makes them attractive candidates for treating central nervous system (CNS) disorders such as Alzheimer's disease and Parkinson's disease. By optimizing the structure of 6-Fluorobenzo[c]isoxazol-3(1H)-one, researchers aim to develop compounds that can effectively reach their target sites within the brain while minimizing side effects.
The future directions for research on 6-Fluorobenzo[c]isoxazol-3(1H)-one are numerous and exciting. One promising avenue is exploring its potential as an antiviral agent. Given the ongoing challenges posed by viral infections, there is a continuous need for new antiviral drugs with broad-spectrum activity. The unique structural features of this compound may make it effective against various viruses by interfering with viral replication mechanisms.
Additionally, researchers are investigating the possibility of using 6-Fluorobenzo[c]isoxazol-3(1H)-one as a scaffold for developing drugs that target emerging infectious diseases caused by novel pathogens. The ability to rapidly design and synthesize novel compounds based on existing scaffolds like this one could be instrumental in addressing global health threats more effectively.
In conclusion, 6-Fluorobenzo[c]isoxazol-3(1H)-one (CAS No. 1260869-05-3) represents a significant advancement in pharmaceutical chemistry with substantial potential for therapeutic applications across multiple disease areas. Its unique structural features, combined with its versatile synthetic accessibility, make it an invaluable asset for drug discovery efforts worldwide.
1260869-05-3 (6-Fluorobenzo[c]isoxazol-3(1H)-one) 関連製品
- 42310-02-1(5-fluoro-L-Histidine)
- 2228630-73-5(tert-butyl N-{3-2-(chlorosulfonyl)ethyl-4-fluorophenyl}carbamate)
- 2127240-81-5(1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid)
- 1023301-84-9(Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride)
- 2229644-37-3(2-(aminomethyl)hept-3-enoic acid)
- 2228701-72-0(3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid)
- 941878-79-1(2-3-(benzenesulfonyl)-1H-indol-1-yl-N-(2H-1,3-benzodioxol-5-yl)methylacetamide)
- 2375269-26-2(β-Alanine, N-methyl-N-(1-methylbutyl)-, hydrochloride (1:1))
- 1214354-50-3(2-(5-(Trifluoromethyl)biphenyl-3-yl)acetic acid)
- 1805475-32-4(Methyl 4-(bromomethyl)-3-cyano-5-(difluoromethyl)pyridine-2-carboxylate)




